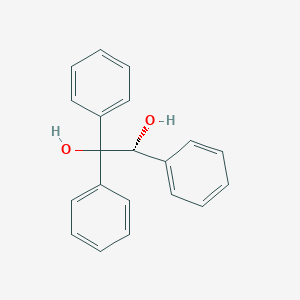

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(+)-1,1,2-Triphenyl-1,2-ethanediol, also known as (+)-TPE, is a chiral compound with a wide range of applications in the field of organic synthesis and scientific research. It is an optically active compound with a molecular formula of C18H15O2, and is a derivative of 1,2-ethanediol. (+)-TPE has been used in a variety of research applications, including as an intermediate in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. Its unique structure and properties make it an attractive research tool for a wide range of applications.

Scientific Research Applications

- Chiral Building Block for Asymmetric Synthesis:

- Optically active 1-phenyl-1,2-ethanediol derivatives, including (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, serve as crucial chiral building blocks. These compounds are used in asymmetric conversions to produce compounds with high optical purity and yield. For instance, Candida parapsilosis SYB-1 was employed as a biocatalyst for the preparation of S-1-phenyl-1,2-ethanediol with high optical purity and yield (Nie Yao, 2003).

- Enantioselective Catalysis:

- The compound has been used in stereoselective reactions to produce various enantiomerically enriched products. A study reported the stereoselective aldol reaction of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate to produce (R)-3-hydroxy-4-methylpentanoic acid, showcasing the compound's role in generating enantiomerically pure products (M. Braun & S. Gräf, 2003).

- Innovations in Organic Synthesis:

- The compound is also involved in developing innovative synthetic methods. For example, chemoenzymatic one-pot synthesis methods have been developed to produce both (R)- and (S)-Aryl-1,2-ethanediols from corresponding arylethanones. This process demonstrates the compound's versatility and capacity for high-yield synthesis of enantiomerically enriched products (L. Bencze et al., 2011).

- Role in Metal-Organic Frameworks and Nanoscale Materials:

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol has been used in the field of material science, particularly in the construction of metal-organic frameworks (MOFs) with chiral properties. These MOFs have applications in enantioseparation, highlighting the compound's significance in creating materials with specific optical properties (Chao Zhuo et al., 2017).

properties

IUPAC Name |

(2R)-1,1,2-triphenylethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVWUZJOQHWMFB-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

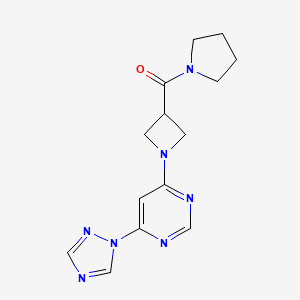

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)

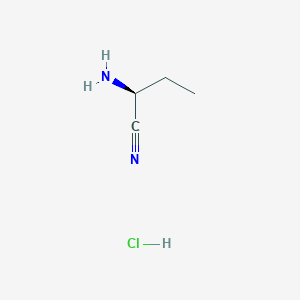

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)

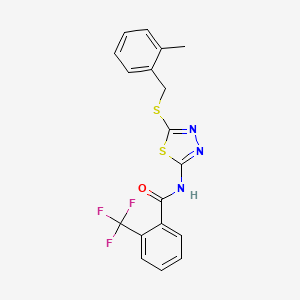

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)